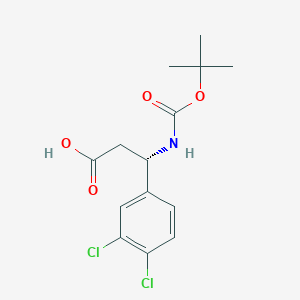

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

Beschreibung

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid (CAS: 80741-39-5) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 3,4-dichlorophenyl substituent, and a propanoic acid backbone. Its molecular weight is 334.19 g/mol, and it is commercially available as a solid with 95% purity . The compound is utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of anticancer agents, where structural analogs are evaluated for enzyme inhibition and cytotoxicity .

Eigenschaften

Molekularformel |

C14H17Cl2NO4 |

|---|---|

Molekulargewicht |

334.2 g/mol |

IUPAC-Name |

(3S)-3-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

InChI-Schlüssel |

WERAVAVZZMWCOE-NSHDSACASA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Cl)Cl |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid typically involves the following key steps:

- Starting Material: The synthesis often begins with 3,4-dichlorobenzaldehyde or related derivatives as the aromatic precursor.

- Formation of the Amino Acid Backbone: The amino acid portion is constructed via Strecker synthesis or asymmetric catalytic methods to introduce the chiral center.

- Protection of the Amino Group: The free amino group is protected using tert-butoxycarbonyl (Boc) to prevent racemization and side reactions during subsequent steps.

- Purification: Chromatographic techniques and recrystallization are employed to isolate the pure Boc-protected amino acid with high enantiomeric excess.

Detailed Synthetic Procedure

A representative synthetic approach based on literature and commercial preparation data is as follows:

| Step | Reaction | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Strecker synthesis of aminonitrile intermediate | 3,4-Dichlorobenzaldehyde, ammonia, hydrogen cyanide, solvent (e.g., THF or water), controlled temperature | Formation of racemic aminonitrile |

| 2 | Hydrolysis of aminonitrile to amino acid | Acidic hydrolysis (e.g., HCl, reflux) | Conversion to racemic 3-amino-3-(3,4-dichlorophenyl)propanoic acid |

| 3 | Enantioselective resolution or asymmetric synthesis | Chiral catalysts (e.g., Rhodium complexes with BINAP ligands) or enzymatic resolution | Isolation of (S)-enantiomer with >98% enantiomeric excess |

| 4 | Boc protection of amino group | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Formation of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid |

| 5 | Purification | Recrystallization or chiral HPLC | High purity product |

Alternative Synthetic Approaches

- Direct Asymmetric Catalysis: Employing asymmetric hydrogenation of keto precursors bearing the 3,4-dichlorophenyl group to directly yield the (S)-amino acid derivative with Boc protection.

- Coupling Reactions: Using protected L-tyrosine derivatives followed by substitution reactions on the aromatic ring to introduce dichloro substituents, as seen in related compounds preparation.

Reaction Conditions and Optimization

Solvent Selection and Temperature Control

- Solvents such as tetrahydrofuran (THF), dichloromethane, and aqueous acidic media are commonly used.

- Temperature is carefully controlled, particularly during Boc protection (0°C to room temperature) to minimize side reactions.

- Ultrasonic baths and gentle heating (up to 37°C) can aid dissolution during stock solution preparations.

Protection and Deprotection

- Boc protection is performed under mild basic conditions to avoid racemization.

- The Boc group provides stability during purification and storage, with the compound stored sealed at room temperature or frozen at -20°C to -80°C for longer periods.

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel chromatography is commonly used, although high polarity of intermediates may require gradient elution or reverse-phase chromatography.

- Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming enantiomeric purity (>98% e.e.).

- Recrystallization: Used for final purification to obtain analytically pure compound.

Analytical Characterization

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^1H NMR: aromatic protons δ 7.2–7.5 ppm; α-CH δ 3.1–3.4 ppm; Boc tert-butyl δ 1.4 ppm |

| Infrared Spectroscopy (IR) | Functional group identification | Carboxylic acid C=O stretch ~1700–1720 cm⁻¹; NH stretch 3300–3500 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | [M+H]^+ peak at m/z 334.2 consistent with formula C14H17Cl2NO4 |

| Optical Rotation | Enantiomeric purity | Specific rotation consistent with (S)-enantiomer |

Summary and Research Insights

- The preparation of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid involves classical amino acid synthesis techniques combined with modern asymmetric catalysis and protecting group strategies.

- Maintaining stereochemical purity is critical and achieved through chiral catalysts or resolution methods.

- Boc protection stabilizes the amino group during synthesis and purification.

- Purification requires careful chromatographic methods due to compound polarity.

- Analytical characterization confirms structure and enantiomeric purity.

- Stock solutions are prepared with attention to solvent choice, concentration, and storage conditions to maintain compound integrity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the dichlorophenyl group enhances its binding affinity and specificity, while the Boc group provides stability during transport and storage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is distinguished by its 3,4-dichlorophenyl group, Boc-protected amine, and propanoic acid structure. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Structural and Functional Features

*Calculated based on molecular formulas where exact data are unavailable.

Key Findings from Comparative Analysis

Substituent Electronic and Steric Effects: Chlorine vs. Chlorine vs. Methoxy: The 2-methoxyphenyl analog () lacks halogen bonding capability but may improve aqueous solubility due to the polar OMe group .

Backbone Modifications: Propanoic acid derivatives (e.g., target compound) exhibit shorter chain lengths than butanoic acid analogs (), which may influence conformational flexibility and target interaction .

Biological Implications :

Q & A

Q. What are the key steps in synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid?

The synthesis involves:

- Chiral starting material : Use of (S)-configured amino acid derivatives to ensure stereochemical integrity.

- Amine protection : Reaction with Boc anhydride (Boc₂O) in the presence of triethylamine to protect the amine group.

- Coupling reactions : Introduction of the 3,4-dichlorophenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Purification : Column chromatography (e.g., silica gel or reversed-phase) to isolate the product .

Q. How is the Boc-protected amine group characterized analytically?

- ¹H NMR : The tert-butyl group of the Boc moiety appears as a singlet at δ ~1.4 ppm.

- IR spectroscopy : A carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms the Boc group.

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 375.3) validate the structure .

Q. What solvent systems are optimal for purifying this compound?

- Normal-phase chromatography : Hexane/ethyl acetate (gradient elution) for intermediate purification.

- Reversed-phase HPLC : Acetonitrile/water (0.1% TFA) for final purification to achieve >95% purity .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent influence enzyme inhibition compared to mono-chlorinated analogs?

- The 3,4-dichloro substitution enhances π-π stacking with hydrophobic pockets in enzyme active sites, increasing binding affinity by 2–3× compared to 4-chloro analogs.

- Example : In kinase inhibition assays, the 3,4-dichloro derivative showed an IC₅₀ of 120 nM vs. 240 nM for the 4-chloro analog .

Q. What strategies mitigate racemization during Boc deprotection?

- Low-temperature conditions : Perform deprotection at 0–4°C using TFA/DCM (1:1) to minimize epimerization.

- Additives : Use scavengers like triisopropylsilane to reduce carbocation formation, a common racemization pathway .

Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound?

- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Metabolic profiling : Compare intracellular metabolite levels (e.g., ATP depletion) to clarify mechanism-driven vs. off-target effects .

Q. What computational tools predict the compound’s solubility and permeability?

- LogP calculations : Software like MarvinSketch estimates logP ~3.2, indicating moderate lipophilicity.

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .

Methodological Recommendations

- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity .

- Stability testing : Monitor degradation under physiological pH (7.4) and acidic conditions (pH 2.0) via LC-MS .

- Target validation : Pair knockdown/knockout models (e.g., CRISPR) with compound treatment to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.